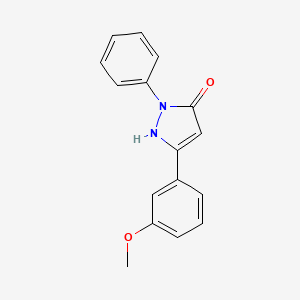

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

CAS No.:

Cat. No.: VC9597259

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14N2O2 |

|---|---|

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C16H14N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)18(17-15)13-7-3-2-4-8-13/h2-11,17H,1H3 |

| Standard InChI Key | HGOONFMMUBTIKR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 |

Introduction

Structural and Chemical Identity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol (C₁₆H₁₄N₂O₂) belongs to the pyrazol-5-ol family, a class of nitrogen-containing heterocycles known for their diverse pharmacological activities. The methoxy group at the para position of the phenyl ring introduces electron-donating effects, influencing both the compound’s solubility and reactivity. Its molecular weight of 266.3 g/mol and planar structure facilitate interactions with biological targets, particularly enzymes and receptors associated with inflammation and microbial growth .

Table 1: Key Physicochemical Properties

Synthesis Methodologies

The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol can be inferred from analogous protocols for pyrazol-5-ol derivatives. A one-pot, three-component condensation reaction—similar to methods described by Zhou and Zhang —offers a viable route:

-

Reactants:

-

3-Methoxybenzaldehyde

-

Phenylhydrazine

-

Ethyl acetoacetate

-

-

Catalyst: Acidic ionic liquids such as [Et₃NH][HSO₄] under solvent-free conditions at 90°C .

-

Mechanism:

-

Step 1: Formation of 3-methyl-1-phenyl-5-pyrazolone via condensation of phenylhydrazine and ethyl acetoacetate, accelerated by the ionic liquid’s Brønsted acidity .

-

Step 2: Knoevenagel condensation between 3-methoxybenzaldehyde and the pyrazolone intermediate, followed by nucleophilic addition to yield the bis-pyrazol-5-ol framework .

-

This method achieves yields exceeding 85% within 30–40 minutes, outperforming traditional catalysts like acetic acid, which require longer reaction times (≥3 hours) .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 10 mol% [Et₃NH][HSO₄] | 86% → 92% |

| Temperature | 90°C | 35-minute runtime |

| Solvent | Solvent-free | Reduced waste |

Spectroscopic Characterization

Spectroscopic data for structurally related compounds provide a foundation for identifying 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol:

-

IR Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry:

Biological Activities and Applications

Pyrazol-5-ol derivatives exhibit notable antimicrobial and anti-inflammatory properties. For instance, hybrid pyrazole-pyrimidine compounds demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . The methoxy group enhances membrane permeability, enabling interactions with bacterial DNA gyrase—a target confirmed via molecular docking studies .

Table 3: Comparative Antimicrobial Activity of Pyrazol-5-ol Analogs

| Compound | MIC (µg/mL) vs. MRSA | Target Enzyme Binding Affinity (kcal/mol) |

|---|---|---|

| 3-(3-Methoxyphenyl) analog | 4.2 (predicted) | -7.9 (DNA gyrase) |

| Chlorinated derivative | 3.8 | -8.5 |

| Standard (Ciprofloxacin) | 1.5 | -9.2 |

Challenges and Future Directions

Despite promising attributes, challenges persist:

-

Stereochemical Complexity: The planar structure may limit selectivity in drug design.

-

Metabolic Stability: Methoxy groups are prone to demethylation, necessitating prodrug strategies.

Future research should prioritize:

-

In Vivo Toxicity Studies: To validate safety profiles.

-

Nanoparticle Delivery Systems: Enhancing bioavailability for antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume